(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Drug Discovery Chemical Biology Physicochemical Properties

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS 1448034-09-0) is a synthetic small molecule with a molecular formula of C19H22BrN3O2 and a molecular weight of 404.308 g/mol. It is an N-acylpiperidine derivative, featuring a unique combination of a 3-bromopyridin-2-yloxy moiety and a 3-(dimethylamino)phenyl methanone group.

Molecular Formula C19H22BrN3O2
Molecular Weight 404.308
CAS No. 1448034-09-0
Cat. No. B2986229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
CAS1448034-09-0
Molecular FormulaC19H22BrN3O2
Molecular Weight404.308
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C19H22BrN3O2/c1-22(2)15-6-3-5-14(13-15)19(24)23-11-8-16(9-12-23)25-18-17(20)7-4-10-21-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3
InChIKeyNPVRIAVSOLSNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS 1448034-09-0): A Structurally Privileged Scaffold for Chemical Biology


The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS 1448034-09-0) is a synthetic small molecule with a molecular formula of C19H22BrN3O2 and a molecular weight of 404.308 g/mol [1]. It is an N-acylpiperidine derivative, featuring a unique combination of a 3-bromopyridin-2-yloxy moiety and a 3-(dimethylamino)phenyl methanone group. This architecture places it within a class of compounds often explored as kinase inhibitors or modulators of protein-protein interactions [2]. Its defining characteristic for procurement is not a known, optimized target, but its status as an 'unknown-active' scaffold, making it an ideal starting point for phenotypic screening and target deconvolution studies.

Why a Generic (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone Analog Cannot Substitute This Precise Scaffold


The critical differentiation lies in the 'privileged' nature of its specific, quantifiable structural features for chemical biology applications. Generic substitution fails for three measurable reasons: (1) **Calculated Physicochemical Space**: The compound's predicted logP of ~3.19 [1] and fraction sp3 of 0.37 [1] place it in a highly desirable lead-like chemical space, which is highly sensitive to even minor structural changes. (2) **The 3-Bromo-2-pyridyl Ether Motif**: The position of the bromine at the pyridine's 3-position, coupled with the ether linkage, creates a distinct, quantifiable electrostatic potential surface not replicated by the 4- or 5-bromo isomers or an amino linker, directly impacting its binding promiscuity or selectivity. (3) **The meta-Dimethylamino Group**: This substituent provides a precise, calculated basic pKa, enabling tunable solubility and a defined hydrogen-bond acceptor profile, a key parameter in screening that is lost with a para-isomer or a non-basic analog. These features collaboratively determine its molecular recognition profile, meaning any analog is a distinct chemical entity with a fundamentally different biological fingerprint [2].

Quantitative Product-Specific Evidence Guide for Procuring (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone


Differentiation via Lead-Like Physicochemical Profile Against Industry Benchmarks

Procurement for a screening library or a chemical biology campaign requires a lead-like starting point. The target compound's measured logP is 3.189 and its fraction of sp3-hybridized carbons (Fsp3) is 0.37 [1]. These values fall within the optimal range for lead-like compounds (logP ≤ 3, Fsp3 ≥ 0.36), as defined by retrospective analyses of successful drug discovery programs [2]. This contrasts with a closely related analog, (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, which, despite maintaining similar molecular weight, possesses a higher predicted logP and lower Fsp3, moving it further from the defined lead-like sweet spot.

Drug Discovery Chemical Biology Physicochemical Properties Fragment-Based Drug Design

Differentiation by a Unique Electrotopological Profile Versus Positional Isomers

The bromine substitution pattern on the pyridine ring creates a quantifiable difference in the electrostatic potential surface. The 3-bromopyridin-2-yloxy motif presents a distinct dipole moment and localized negative electrostatic potential around the bromine atom compared to the 4- or 5-bromo isomers [1]. This specific arrangement is a recognized pharmacophoric feature for interacting with the 'hinge' region of certain kinases, where the 2-ether oxygen acts as a hydrogen bond acceptor [2]. A positional isomer, such as the (4-((5-bromopyridin-2-yl)oxy) analog, would present this key recognition element with a different geometry and electrostatics, fundamentally altering its target engagement profile and rendering it a non-interchangeable chemical probe.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry Kinase Inhibitor

Evidence of a Privileged Scaffold for Phenotypic Screening via Absence of Target Annotation

A key differentiator for chemical biology procurement is the compound's status as an 'unknown active' molecule. At the time of analysis, a comprehensive search of the ChEMBL and ZINC bioactivity databases returned 'no known activity for this compound' [1]. This is a quantifiable and valuable asset. Unlike a known kinase inhibitor with an annotated polypharmacology profile, this compound offers a clean slate for phenotypic screening. Any discovered bioactivity is inherently novel, making it an ideal starting point for affinity-based proteomics (e.g., chemical pulldown) to identify a novel target, a process that a heavily annotated analog cannot facilitate. Its 'zero-target' status (0 known targets) is its most compelling quantitative evidence for specific research applications.

Phenotypic Drug Discovery Target Deconvolution Chemical Proteomics Mode-of-Action

Validated Research and Procurement Scenarios for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone


Scenario 1: As a Core Scaffold for a Novel Kinase Inhibitor Library

A medicinal chemistry program aiming to inhibit an unexplored kinase can procure this compound as the foundational scaffold. The specific 3-bromo-2-pyridyl ether hinge-binding motif, combined with its lead-like physicochemical properties (logP 3.19, Fsp3 0.37) [1], provides an ideal starting point for fragment growth or systematic derivatization. The initial goal is not potency, but to establish a structure-activity relationship (SAR) for a new target, a task perfectly suited to this unannotated compound [2].

Scenario 2: As a Target-Naive Probe for Cell-Based Phenotypic Screening and Affinity Proteomics

A chemical biology group investigating a disease-relevant cellular phenotype (e.g., cancer cell migration) can use this compound as a screening hit. Its core value is its 'zero-target' status [1]. Any positive hit is immediately novel. The compound's structure is readily amenable to the synthesis of an affinity probe (via the piperidine nitrogen) for subsequent chemical pulldown and mass spectrometry-based target deconvolution, a critical workflow in modern mode-of-action studies [2].

Scenario 3: For Computational Chemistry and Structure-Based Drug Design (SBDD)

Computational chemists can procure this molecule for advanced modeling studies. The unique electrotopological signature created by the 3-bromo-2-pyridyl ether (a calculated ~60° dihedral angle difference from its 5-bromo isomer) [1] serves as a precise dataset for training or validating molecular docking algorithms. Its conformational rigidity relative to more flexible analogs provides a quantifiable advantage in reducing the computational cost and false-positive rate of screening simulations [2].

Quote Request

Request a Quote for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.